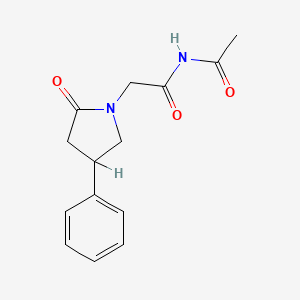
N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide, also known as phenylpiracetam, is a derivative of the nootropic drug piracetam. It belongs to the family of pyrrolidone derivatives and is known for its cognitive-enhancing properties. This compound has been studied for its potential to improve cognitive functions, learning, memory, and its various therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide typically involves the reaction of 2-oxo-1-pyrrolidineacetamide with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pyrrolidone derivatives.
Biology: Research has shown its potential in enhancing cognitive functions and neuroprotection.
Medicine: It is studied for its therapeutic effects in treating cognitive disorders, anxiety, and depression.
Industry: The compound is used in the development of nootropic supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of acetylcholine and glutamate receptors, enhancing synaptic plasticity and cognitive functions. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Piracetam: The parent compound of N-Acetyl-2-oxo-4-phenyl-1-pyrrolidineacetamide, known for its cognitive-enhancing properties.
Aniracetam: Another derivative of piracetam with similar nootropic effects.
Oxiracetam: A compound with cognitive-enhancing and neuroprotective properties.
Uniqueness
This compound is unique due to its enhanced potency compared to its parent compound, piracetam. It has a higher affinity for neurotransmitter receptors and exhibits a broader range of therapeutic effects, making it a valuable compound in cognitive enhancement and neuroprotection .
Properties
CAS No. |
153972-28-2 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-acetyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C14H16N2O3/c1-10(17)15-13(18)9-16-8-12(7-14(16)19)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17,18) |
InChI Key |
JPTYZEPWFADTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)CN1CC(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















